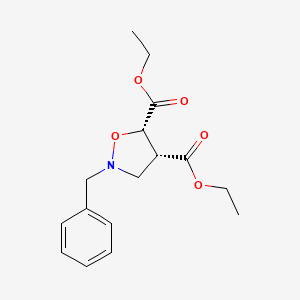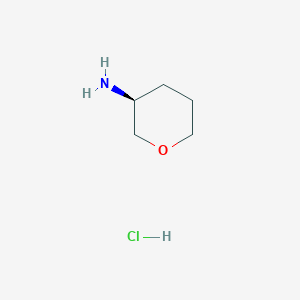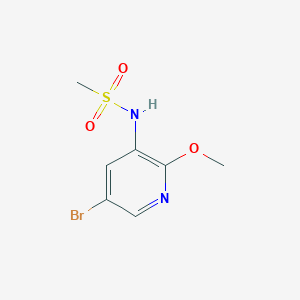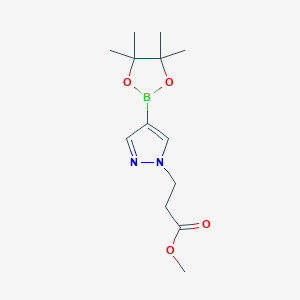![molecular formula C13H20ClFN2 B1398223 [1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride CAS No. 1332529-40-4](/img/structure/B1398223.png)
[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride
Vue d'ensemble
Description
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride, also known as 3-FPM hydrochloride, is an analog of the stimulant phenylpiracetam. It is a synthetic compound with a wide range of uses in scientific research, particularly in the fields of neuroscience and pharmacology. 3-FPM hydrochloride is known to have a wide range of effects on the body, including increased alertness and wakefulness, improved cognition, and increased motor activity.
Applications De Recherche Scientifique
Synthesis and Characterization
- Stereoselective Synthesis : A key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for community-acquired respiratory tract infections, is synthesized from benzyloxyacetyl chloride (M. Lall et al., 2012).
- Sigma Receptor Ligands : Synthesis and testing of structural derivatives reveal novel superpotent sigma ligands, important for determining the functional role of sigma receptors and developing new therapeutic agents (B. de Costa et al., 1992).
Pharmacological Aspects
- Monoamine Oxidase Inhibition : 1-Methyl-3-phenyl-Delta3-pyrroline and its analogs act as irreversible inhibitors of monoamine oxidase B in rat liver, metabolizing to corresponding pyrroles (C. Williams & J. Lawson, 1998).
- Cannabinoid CB1 Receptor Modulation : Certain novel compounds, including variants of the chemical , have been investigated for their allosteric modulation effects on the cannabinoid CB1 receptor, indicating potential for novel therapeutic applications (Martin R. Price et al., 2005).
Analytical and Environmental Studies
- Analytical Characterizations : The study of fluorolintane and its isomers, based on the 1,2-diarylethylamine template, provides insights into the pharmacology of new psychoactive substances with dissociative effects (M. Dybek et al., 2019).
- Mexican Fruit Fly Attractants : Research on various amines, including pyrrolidine derivatives, as attractants for the Mexican fruit fly offers insights into environmentally friendly pest control methods (D. Robacker et al., 1997).
Propriétés
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-10(15-2)11-5-6-13(12(14)9-11)16-7-3-4-8-16;/h5-6,9-10,15H,3-4,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQBLBXAISDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCCC2)F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398145.png)

![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)
![Oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1398151.png)


![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)




